Anti-Proliferative Activity: Class-Level Potency vs. Tamoxifen in Breast Cancer Cells (Class-Level Inference – Compound-Specific Data Not Publicly Available)
The patent literature covering the N-substituted tetrahydroisoquinoline benzamide/sulfonamide class, which includes the title compound, explicitly states that compounds in this series exhibit IC₅₀ values against breast cancer cells that are 6- to 10-fold lower than the IC₅₀ of Tamoxifen. The patent does not disclose per-compound IC₅₀ data for the 3-bromophenyl derivative, so this differentiation claim applies at the class level only [1]. No head-to-head study isolating the 3-bromophenyl derivative versus Tamoxifen or versus the 4-bromo, 2-chloro, or 2,5-dimethylphenyl analogs has been identified in the public domain.
| Evidence Dimension | Anti-proliferative activity (IC₅₀) against breast cancer cells |
|---|---|
| Target Compound Data | Class-level range: IC₅₀ values 6- to 10-fold lower than Tamoxifen (specific per-compound IC₅₀ for CAS 391876-75-8 not disclosed) |
| Comparator Or Baseline | Tamoxifen (IC₅₀ value not explicitly stated in the patent for the head-to-head comparison) |
| Quantified Difference | 6- to 10-fold improvement in IC₅₀ over Tamoxifen (class-level claim) |
| Conditions | Breast cancer cell lines; compound set defined in US Patent 8,889,713 |
Why This Matters
For procurement decisions where breast cancer anti-proliferative activity is the primary endpoint, this class-level claim provides a directional efficacy advantage over Tamoxifen, but the absence of per-compound data for the 3-bromophenyl derivative means that substitution with the 4-bromo or 2-chloro analog carries unquantified efficacy risk.
- [1] Redda KK, Gangapuram M. N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents. United States Patent US 8,889,713. Issued November 18, 2014. Assignee: Florida A&M University. View Source
